

THP-protected 4-chlorophenol molecular weight

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)tetrahydro-
2H-pyran

Cat. No.: B8029813

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An In-depth Technical Guide to THP-protected 4-chlorophenol

Executive Summary

This technical guide provides a comprehensive overview of **2-(4-chlorophenoxy)tetrahydro-2H-pyran**, the product of protecting 4-chlorophenol with a tetrahydropyranyl (THP) group. The hydroxyl group of phenols requires protection in many multi-step organic syntheses to prevent unwanted side reactions. The THP group is a widely used protecting group for alcohols and phenols due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions. This guide will detail the physicochemical properties, synthesis, characterization, and deprotection of THP-protected 4-chlorophenol, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Protecting 4-Chlorophenol

4-Chlorophenol is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.^[1] However, the acidic proton of its phenolic hydroxyl group can interfere with many common synthetic transformations, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents), strong bases, and certain oxidizing or reducing agents. To circumvent these issues, the hydroxyl group is temporarily "masked" with a protecting group.

The tetrahydropyranyl (THP) group is an excellent choice for this purpose. It forms a stable acetal, known as a THP ether, with the phenol.^{[2][3]} Key advantages of using a THP protecting group include:

- Ease of introduction: The reaction proceeds under mild acidic conditions.^{[2][4]}
- Stability: THP ethers are resistant to strongly basic conditions, organometallics, hydrides, and many oxidizing and reducing agents.^{[4][5]}
- Low cost: The protecting agent, 3,4-dihydro-2H-pyran (DHP), is an inexpensive and readily available reagent.^{[6][7]}
- Facile removal: The THP group can be easily cleaved under mild acidic conditions to regenerate the original phenol.^{[2][3][5]}

This guide will focus on the practical aspects of using the THP group to protect 4-chlorophenol, providing the necessary technical details for its successful application in a laboratory setting.

Physicochemical Properties of THP-protected 4-chlorophenol

A thorough understanding of the physicochemical properties of a compound is crucial for its synthesis, purification, and application. The key properties of THP-protected 4-chlorophenol, also known as **2-(4-chlorophenoxy)tetrahydro-2H-pyran**, are summarized in the table below.

Property	Value
Chemical Formula	C ₁₁ H ₁₃ ClO ₂
Molecular Weight	212.67 g/mol
IUPAC Name	2-(4-chlorophenoxy)oxane
Appearance	Expected to be a colorless oil or low-melting solid
Boiling Point	Not readily available, but expected to be significantly higher than 4-chlorophenol (219 °C) [1]
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water

Note: The molecular weight is calculated from the atomic masses of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, O: 15.999). The molecular weight of the starting material, 4-chlorophenol, is 128.56 g/mol .[1]

Synthesis of THP-protected 4-chlorophenol

The synthesis of THP-protected 4-chlorophenol involves the acid-catalyzed addition of the phenolic hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP).

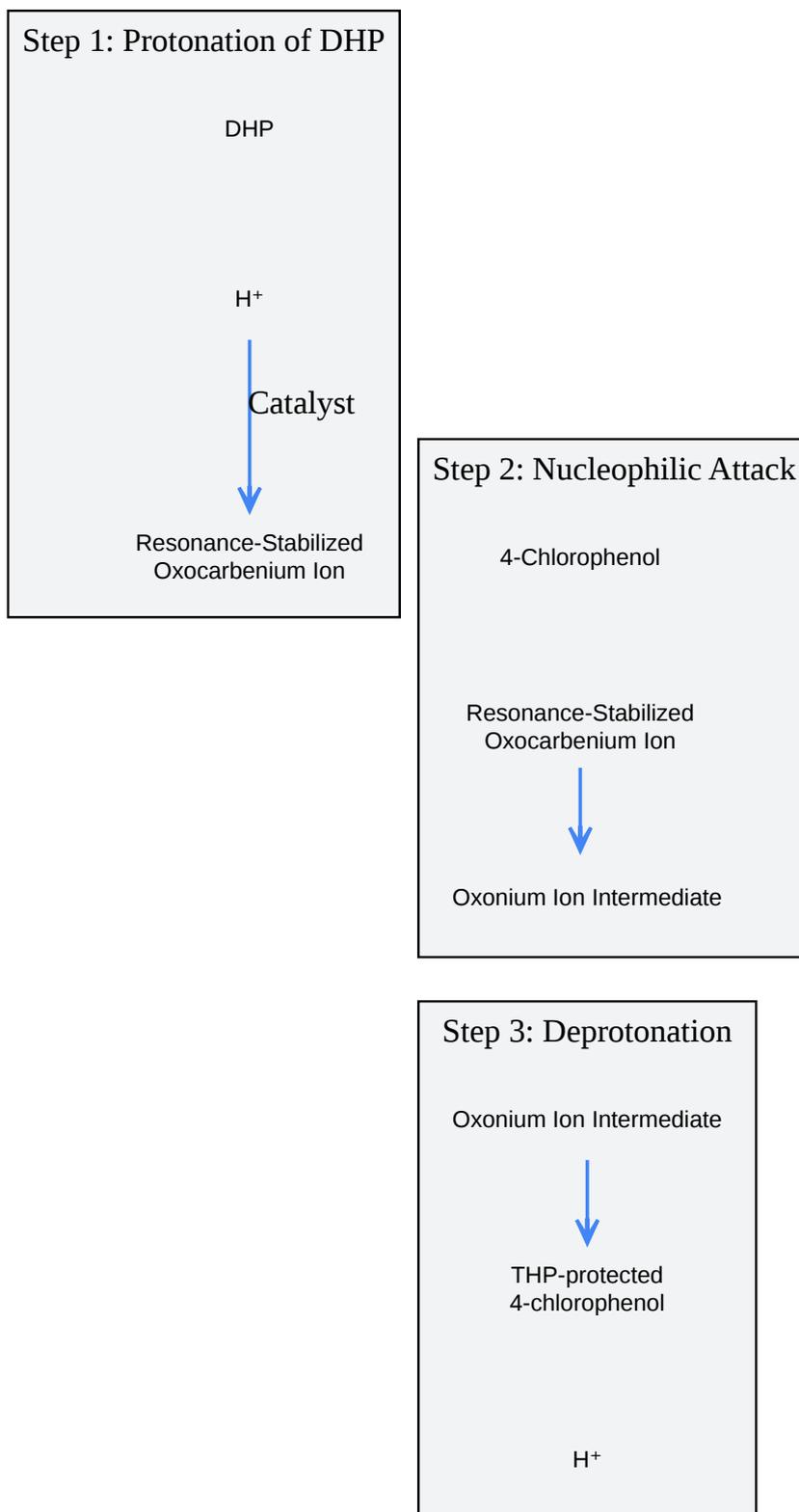
Reaction Mechanism

The protection mechanism proceeds in three key steps, as illustrated below. This reaction is an example of an acid-catalyzed electrophilic addition to an alkene.

- **Protonation of DHP:** The acid catalyst protonates the DHP at the oxygen-adjacent carbon of the double bond, forming a resonance-stabilized oxocarbenium ion intermediate. This is the rate-determining step.
- **Nucleophilic Attack:** The lone pair of electrons on the oxygen of the 4-chlorophenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbocation of the

intermediate.

- Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst.^[2]



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Caption: Mechanism of THP Protection of 4-Chlorophenol.

Experimental Protocol

This protocol is a representative procedure for the synthesis of THP-protected 4-chlorophenol.

Materials and Reagents:

- 4-Chlorophenol
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
- **Addition of Catalyst:** Add a catalytic amount of PPTS (0.05 - 0.1 eq). PPTS is a milder acid catalyst than PTSA and is often preferred for acid-sensitive substrates.^[2]
- **Addition of DHP:** Add 3,4-dihydro-2H-pyran (DHP, 1.2 - 1.5 eq) dropwise to the stirred solution at room temperature. An excess of DHP is used to ensure complete conversion of the starting material.

- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being less polar than the starting phenol, will have a higher R_f value. The reaction is typically complete within 1-4 hours at room temperature.
- **Work-up:** a. Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer). c. Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure THP-protected 4-chlorophenol.^[2]

Characterization of THP-protected 4-chlorophenol

Confirmation of the product's identity and purity is essential. The following spectroscopic methods are typically used for characterization.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum will show characteristic signals for the THP group, including a multiplet around 5.3-5.5 ppm for the anomeric proton (the proton on the carbon attached to both oxygens). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the range of 6.9-7.3 ppm. The disappearance of the broad singlet corresponding to the phenolic -OH proton of the starting material is a key indicator of a successful reaction.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show a signal for the anomeric carbon at approximately 96-98 ppm. Additional signals for the other carbons of the THP and 4-chlorophenyl groups will also be present.
- **IR (Infrared) Spectroscopy:** A successful protection will be indicated by the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹). The spectrum of the product will be dominated by C-H and C-O stretching vibrations.

- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of the product ($m/z = 212.67$ for $C_{11}H_{13}ClO_2$).

Deprotection of THP-protected 4-chlorophenol

The removal of the THP group is as critical as its introduction. This is typically achieved by acidic hydrolysis.

Deprotection Mechanism

The deprotection mechanism is essentially the reverse of the protection mechanism.

- Protonation: The acetal oxygen is protonated by an acid catalyst.
- Cleavage: The C-O bond cleaves to release 4-chlorophenol and the same resonance-stabilized oxocarbenium ion intermediate formed during the protection step.
- Hydration and Tautomerization: The oxocarbenium ion is attacked by a water molecule (or an alcohol solvent), and subsequent deprotonation and tautomerization lead to the formation of 5-hydroxypentanal.

Step 1: Protonation

THP-protected
4-chlorophenol H^+ 

Catalyst

Protonated Acetal

Step 2: Cleavage

Protonated Acetal



4-Chlorophenol



Oxocarbenium Ion

Step 3: Regeneration of Byproduct

Oxocarbenium Ion

 H_2O 

5-Hydroxypentanal

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